2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-
Overview
Description
2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy- is a phenanthrene derivative known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of hydroxybenzyl and methoxy groups attached to a dihydrophenanthrene core. It has been studied for its various pharmacological properties, including vasorelaxant and hypotensive effects .
Preparation Methods
The synthesis of 2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzyl alcohol and 4-methoxyphenanthrene.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The hydroxy and methoxy groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, reduced phenanthrenes, and substituted derivatives
Scientific Research Applications
2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy- has diverse scientific research applications:
Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy- involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in vasodilation and blood pressure regulation.
Pathways: It activates nitric oxide synthase (NOS) and enhances endothelial-derived hyperpolarizing factor (EDH) production, leading to vasorelaxation.
Comparison with Similar Compounds
2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy- can be compared with similar compounds such as:
1-aza-4-(4′-hydroxybenzyl)-9,10-dimethoxydioxolobenzo-2-oxo-1,2-dihydroanthracene: This azaanthracene alkaloid shares structural similarities but differs in its nitrogen-containing core.
4-Hydroxybenzoic acid: While structurally simpler, this compound serves as a versatile intermediate for synthesizing various phenanthrene derivatives.
Gastrodin derivatives: These compounds, derived from Gastrodia elata, exhibit similar biological activities but differ in their glycosidic linkages.
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-4-methoxy-9,10-dihydrophenanthrene-2,7-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-3,5-7,9,11-12,23-25H,4,8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPQRYUNKPQOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)CC3=CC=C(C=C3)O)CCC4=C2C=CC(=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152154 | |
Record name | 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87530-26-5 | |
Record name | 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87530-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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